Cas no 89640-03-9 (Ethyl 5-chloro-4-nitrothiophene-2-carboxylate)

Ethyl 5-chloro-4-nitrothiophene-2-carboxylate is a nitro-substituted thiophene derivative with significant utility in organic synthesis and pharmaceutical research. Its key structural features—a chloro group at the 5-position and a nitro group at the 4-position—enhance its reactivity, making it a versatile intermediate for heterocyclic transformations. The ethyl carboxylate moiety further improves solubility and facilitates downstream functionalization. This compound is particularly valuable in the development of bioactive molecules, including potential agrochemicals and pharmaceuticals, due to its electrophilic properties and ability to undergo nucleophilic substitution reactions. High purity and stability under standard conditions ensure consistent performance in synthetic applications.
Ethyl 5-chloro-4-nitrothiophene-2-carboxylate structure
89640-03-9 structure
Product Name:Ethyl 5-chloro-4-nitrothiophene-2-carboxylate
CAS No:89640-03-9
MF:C7H6ClNO4S
MW:235.644839763641
MDL:MFCD12974868
CID:3162302
Update Time:2025-06-14

Ethyl 5-chloro-4-nitrothiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-4-nitro-thiophene-2-carboxylic acid ethyl ester
    • Ethyl 5-chloro-4-nitrothiophene-2-carboxylate
    • 2-Chlor-3-nitro-5-carbethoxy-thiophen
    • VJKXMTCBMRGJIE-UHFFFAOYSA-N
    • ST2413035
    • AX8103557
    • AB0025623
    • W7113
    • 2-Thiophenecarboxylicacid,5-chloro-4-nitro-,ethylester
    • 5-Chloro-4-nitrothiophene-2-carboxylic acid ethyl ester
    • MDL: MFCD12974868
    • Inchi: 1S/C7H6ClNO4S/c1-2-13-7(10)5-3-4(9(11)12)6(8)14-5/h3H,2H2,1H3
    • InChI Key: VJKXMTCBMRGJIE-UHFFFAOYSA-N
    • SMILES: O=C(C1=CC([N+](=O)[O-])=C(Cl)S1)OCC

Computed Properties

  • Exact Mass: 234.97100
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 244
  • Topological Polar Surface Area: 100

Experimental Properties

  • PSA: 100.36000
  • LogP: 3.00960

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Ethyl 5-chloro-4-nitrothiophene-2-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  3 h, 0 °C
1.2 Solvents: Water ;  0 °C
Reference
Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents
Xi, Jian-Jun ; He, Ruo-Yu; Zhang, Jian-Kang; Cai, Zhao-Bin; Zhuang, Rang-Xiao; et al, Archiv der Pharmazie (Weinheim, 2019, 352(8),

Ethyl 5-chloro-4-nitrothiophene-2-carboxylate Raw materials

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Amadis Chemical Company Limited
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(CAS:89640-03-9)Ethyl 5-chloro-4-nitrothiophene-2-carboxylate
Order Number:A916570
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:59
Price ($):323.0/1102.0
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Additional information on Ethyl 5-chloro-4-nitrothiophene-2-carboxylate

Comprehensive Overview of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate (CAS No. 89640-03-9)

Ethyl 5-chloro-4-nitrothiophene-2-carboxylate (CAS No. 89640-03-9) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. This thiophene derivative is recognized for its unique structural properties, making it a valuable intermediate in synthetic chemistry. Researchers often explore its applications in developing novel heterocyclic compounds, which are pivotal in drug discovery and material science.

The compound's molecular structure features a chloro and nitro substitution on the thiophene ring, enhancing its reactivity and versatility. Its ethyl carboxylate moiety further contributes to its solubility and functionalization potential. These attributes have sparked interest in its use for designing bioactive molecules, particularly in addressing challenges related to antimicrobial resistance and crop protection, two trending topics in scientific communities.

In recent years, the demand for Ethyl 5-chloro-4-nitrothiophene-2-carboxylate has grown due to its role in synthesizing small-molecule inhibitors and polymer precursors. Its relevance in green chemistry initiatives has also been noted, as researchers seek eco-friendly pathways for its production. Questions like "How to optimize the synthesis of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate?" or "What are its applications in medicinal chemistry?" frequently appear in academic searches, reflecting its interdisciplinary importance.

From a technical perspective, the compound's CAS No. 89640-03-9 serves as a critical identifier for regulatory and safety documentation. Its thermal stability and compatibility with common solvents make it suitable for lab-scale and industrial applications. However, handling requires adherence to standard protocols, as with any nitroaromatic compound. Discussions on platforms like ResearchGate often highlight its potential in catalysis and material functionalization, aligning with the broader interest in sustainable chemical processes.

Innovations in crystal engineering have further expanded the utility of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate. Studies focus on its supramolecular interactions to design advanced materials with tailored properties. This aligns with the rising popularity of keywords such as "smart materials" and "molecular design" in scientific literature. The compound's adaptability underscores its role in bridging gaps between organic synthesis and applied sciences.

In summary, Ethyl 5-chloro-4-nitrothiophene-2-carboxylate (CAS No. 89640-03-9) exemplifies the synergy between fundamental research and practical innovation. Its multifaceted applications—from pharmaceutical intermediates to functional materials—make it a compound of enduring relevance. As scientific inquiries evolve, its study will likely remain at the forefront of chemical research, answering pressing questions in healthcare and technology.

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Amadis Chemical Company Limited
(CAS:89640-03-9)Ethyl 5-chloro-4-nitrothiophene-2-carboxylate
A916570
Purity:99%/99%
Quantity:25g/100g
Price ($):323.0/1102.0
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